molecular formula C16H12BrFN2O3 B11422492 N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11422492
M. Wt: 379.18 g/mol
InChI Key: OYFXSDCXMKHAFY-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Bromination and Hydroxylation:

    Coupling Reaction: The final step involves coupling the brominated and hydroxylated phenyl ring with the oxazole ring through an amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Comparison:

  • Uniqueness: The presence of the bromine and fluorine atoms in N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique electronic and steric properties that can influence its biological activity and chemical reactivity.
  • Differences: Variations in the substituents on the phenyl rings can lead to differences in the compound’s reactivity, stability, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12BrFN2O3

Molecular Weight

379.18 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H12BrFN2O3/c17-10-3-6-14(21)13(7-10)19-16(22)15-8-12(20-23-15)9-1-4-11(18)5-2-9/h1-7,15,21H,8H2,(H,19,22)

InChI Key

OYFXSDCXMKHAFY-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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